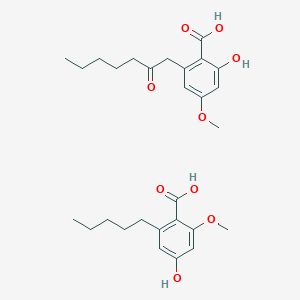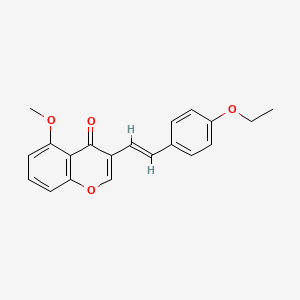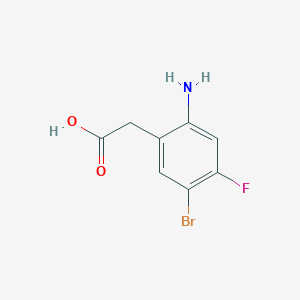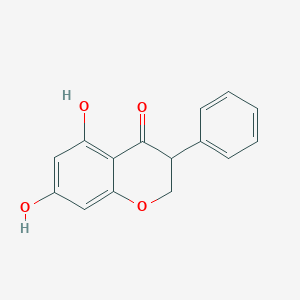
2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid;4-hydroxy-2-methoxy-6-pentylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid and 4-hydroxy-2-methoxy-6-pentylbenzoic acid are organic compounds that belong to the class of benzoic acids. These compounds are characterized by the presence of hydroxy and methoxy groups attached to the benzene ring, along with additional functional groups that contribute to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid typically involves the introduction of the 2-oxoheptyl group to the benzoic acid core. This can be achieved through a series of reactions including esterification, hydrolysis, and oxidation. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
For 4-hydroxy-2-methoxy-6-pentylbenzoic acid, the synthetic route may involve the alkylation of a hydroxybenzoic acid derivative with a pentyl group. This process can be facilitated by using reagents such as alkyl halides and bases under controlled conditions.
Industrial Production Methods
Industrial production of these compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the compounds in their pure form.
化学反应分析
Types of Reactions
Both 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid and 4-hydroxy-2-methoxy-6-pentylbenzoic acid can undergo various chemical reactions including:
Oxidation: These compounds can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid can yield quinones, while reduction can produce alcohol derivatives.
科学研究应用
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology
In biological research, these compounds are studied for their potential biological activities. For instance, 2-hydroxy-4-methoxybenzoic acid has been investigated for its hepatoprotective and antioxidant properties .
Medicine
In medicine, derivatives of these compounds are explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them valuable candidates for drug development.
Industry
In the industrial sector, these compounds are used in the formulation of various products including cosmetics, food additives, and polymers. Their unique chemical properties make them suitable for a wide range of applications.
作用机制
The mechanism of action of these compounds involves their interaction with specific molecular targets and pathways. For example, 2-hydroxy-4-methoxybenzoic acid exerts its hepatoprotective effects by modulating the activity of enzymes involved in oxidative stress and inflammation . It can inhibit the production of pro-inflammatory cytokines and enhance the activity of antioxidant enzymes, thereby protecting liver cells from damage.
相似化合物的比较
Similar Compounds
4-methoxysalicylic acid: Similar in structure but lacks the additional alkyl group.
2-hydroxy-5-methoxybenzoic acid: Differing in the position of the methoxy group.
4-hydroxy-2-methylbenzoic acid: Contains a methyl group instead of a pentyl group.
Uniqueness
The uniqueness of 2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid and 4-hydroxy-2-methoxy-6-pentylbenzoic acid lies in their specific functional groups and alkyl chains, which confer distinct chemical and biological properties. These structural differences can influence their reactivity, solubility, and interaction with biological targets, making them valuable for various applications.
属性
分子式 |
C28H38O9 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC 名称 |
2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoic acid;4-hydroxy-2-methoxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C15H20O5.C13H18O4/c1-3-4-5-6-11(16)7-10-8-12(20-2)9-13(17)14(10)15(18)19;1-3-4-5-6-9-7-10(14)8-11(17-2)12(9)13(15)16/h8-9,17H,3-7H2,1-2H3,(H,18,19);7-8,14H,3-6H2,1-2H3,(H,15,16) |
InChI 键 |
MYZMEYZFJBETPB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=C(C(=CC(=C1)O)OC)C(=O)O.CCCCCC(=O)CC1=C(C(=CC(=C1)OC)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-6-{[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methyl}piperazine-2,5-dione](/img/structure/B14792698.png)
![4-[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14792704.png)
![2-amino-3-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14792710.png)

![8-N-(3,3-dimethylbutan-2-yl)-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B14792720.png)
![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14792722.png)


![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;nickel(2+)](/img/structure/B14792737.png)
![ethyl (2S)-2-amino-5-[[(2R)-3-[(4-chlorophenyl)-hydroxycarbamoyl]sulfanyl-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride](/img/structure/B14792749.png)

![5-{2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-2,3-dihydro-1H-isoindol-5-yl}-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B14792755.png)
![4-Thiazolidinecarboxamide, 3-[2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-1-oxo-4-phenylbutyl]-5,5-dimethyl-N-2-propenyl-](/img/structure/B14792762.png)

